N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034269-93-5
VCID: VC6419567
InChI: InChI=1S/C17H20F3N5O3S/c1-28-16-23-14(22-15(24-16)25-8-3-2-4-9-25)11-21-29(26,27)13-7-5-6-12(10-13)17(18,19)20/h5-7,10,21H,2-4,8-9,11H2,1H3
SMILES: COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C17H20F3N5O3S
Molecular Weight: 431.43

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

CAS No.: 2034269-93-5

Cat. No.: VC6419567

Molecular Formula: C17H20F3N5O3S

Molecular Weight: 431.43

* For research use only. Not for human or veterinary use.

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide - 2034269-93-5

Specification

CAS No. 2034269-93-5
Molecular Formula C17H20F3N5O3S
Molecular Weight 431.43
IUPAC Name N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C17H20F3N5O3S/c1-28-16-23-14(22-15(24-16)25-8-3-2-4-9-25)11-21-29(26,27)13-7-5-6-12(10-13)17(18,19)20/h5-7,10,21H,2-4,8-9,11H2,1H3
Standard InChI Key MGLQHNRXUUKOTA-UHFFFAOYSA-N
SMILES COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Introduction

The compound N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic chemical entity that integrates a triazine core, sulfonamide functionality, and trifluoromethyl group. This structural combination is commonly explored in medicinal chemistry due to its potential biological activities such as anticancer, antifungal, or antimicrobial properties. The compound’s design reflects a hybrid approach often used to enhance bioactivity and pharmacokinetics.

Structural Features

The molecular structure of this compound includes:

  • Triazine Core: The 1,3,5-triazine ring is a versatile scaffold in drug design due to its ability to form hydrogen bonds and interact with biological targets.

  • Piperidinyl Substitution: The piperidine moiety contributes to the compound’s solubility and potential receptor-binding affinity.

  • Methoxy Group: The 4-methoxy substituent on the triazine ring may influence electronic properties and lipophilicity.

  • Trifluoromethyl Benzene Sulfonamide: This group enhances metabolic stability and can improve interactions with hydrophobic pockets in target proteins.

Synthesis Pathway

While specific synthetic methods for this compound are not explicitly detailed in the search results, the synthesis likely involves:

  • Functionalization of the triazine ring through nucleophilic substitution.

  • Coupling with a piperidine derivative.

  • Introduction of the trifluoromethyl benzene sulfonamide group via sulfonation reactions.

The use of multistep reactions involving intermediate protection/deprotection strategies is common for such complex molecules.

Potential Applications

This compound’s structure suggests several potential applications based on its functional groups:

  • Anticancer Activity: Triazine derivatives are known for their cytotoxic effects on cancer cell lines such as HCT-116 (colorectal cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

  • Antifungal Properties: Sulfonamides have demonstrated efficacy against fungal pathogens like Candida albicans .

  • Antimalarial Potential: Similar triazine-sulfonamide hybrids have shown promise as antimalarial agents .

Mechanism of Action

  • The triazine core may inhibit enzyme activity by mimicking natural substrates or binding to active sites.

  • Sulfonamides are known to interfere with folate biosynthesis in microorganisms.

  • Trifluoromethyl groups enhance binding affinity to hydrophobic protein pockets.

Biological Activity

Studies on related compounds indicate:

  • Cytotoxicity with IC50 values in the micromolar range against various tumor cell lines .

  • Antifungal activity with minimum inhibitory concentrations (MIC) ≤25 µg/mL against fungal strains .

  • Potential apoptosis induction and cell cycle arrest mechanisms .

Research Findings

Key findings from studies on similar compounds include:

  • Enhanced activity through molecular hybridization strategies combining sulfonamide and triazine scaffolds .

  • Structure–activity relationships (SAR) indicating the importance of substitutions like piperidinyl and trifluoromethyl groups for bioactivity .

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